molecular formula C23H21ClN2O3 B11583712 N-(3-chloro-4-cyanophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide

N-(3-chloro-4-cyanophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide

Cat. No.: B11583712
M. Wt: 408.9 g/mol
InChI Key: DPGVRKBMNOUKCC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a furan ring, a carboxamide group, and several substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative, often under dehydrating conditions to form the carboxamide linkage.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and other substituents can be oxidized under appropriate conditions, leading to the formation of oxidized derivatives.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions, such as with hydrogen gas and a metal catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Halogenated precursors and nucleophiles such as amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-cyanophenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)-5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C23H21ClN2O3/c1-14(2)19-8-4-15(3)10-22(19)28-13-18-7-9-21(29-18)23(27)26-17-6-5-16(12-25)20(24)11-17/h4-11,14H,13H2,1-3H3,(H,26,27)

InChI Key

DPGVRKBMNOUKCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)C#N)Cl

Origin of Product

United States

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